MC-Val-Cit-PAB-Auristatin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MC-Val-Cit-PAB-Auristatin E is a compound used in the development of antibody-drug conjugates (ADCs). It is composed of Auristatin E, a potent cytotoxic tubulin modifier, linked via the MC-Val-Cit-PAB linker. This compound exhibits significant antitumor activity and is used in targeted cancer therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB-Auristatin E involves the conjugation of Auristatin E with the MC-Val-Cit-PAB linker. The Val-Cit dipeptide motif is designed to be a substrate for cathepsin B and related enzymes in tumor lysosomes . The preparation typically involves peptide synthesis techniques, where the linker and the drug are sequentially assembled under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions
MC-Val-Cit-PAB-Auristatin E undergoes several types of chemical reactions, including:
Cleavage Reactions: The Val-Cit-PAB linker is cleaved by cathepsin B in the lysosomes of tumor cells, releasing Auristatin E.
Common Reagents and Conditions
Cathepsin B: An enzyme that cleaves the Val-Cit-PAB linker.
Acidic Conditions: Used to simulate the tumor microenvironment for hydrolysis reactions.
Major Products Formed
The major product formed from the cleavage of this compound is Auristatin E, which exerts its cytotoxic effects by inhibiting tubulin polymerization .
Applications De Recherche Scientifique
MC-Val-Cit-PAB-Auristatin E is primarily used in the development of ADCs for cancer therapy. Its applications include:
Chemistry: Used as a model compound for studying linker chemistry and drug conjugation techniques.
Biology: Investigated for its role in targeted drug delivery and its interactions with cellular components.
Industry: Utilized in the production of ADCs, which are a growing class of biopharmaceuticals.
Mécanisme D'action
MC-Val-Cit-PAB-Auristatin E exerts its effects through the following mechanism:
Targeting: The ADC targets tumor cells via antigen recognition.
Internalization: The ADC is internalized by the tumor cell.
Cleavage: The Val-Cit-PAB linker is cleaved by cathepsin B in the lysosomes, releasing Auristatin E.
Cytotoxicity: Auristatin E inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Comparaison Avec Des Composés Similaires
MC-Val-Cit-PAB-Auristatin E is compared with other similar compounds, such as:
Monomethyl Auristatin E (MMAE): Another potent tubulin inhibitor used in ADCs.
Maytansinoids: A class of microtubule inhibitors used in ADCs.
Camptothecins: Topoisomerase inhibitors used in ADCs.
This compound is unique due to its specific linker chemistry, which allows for targeted release of the cytotoxic agent within the tumor microenvironment .
Propriétés
Formule moléculaire |
C68H108N11O13+ |
---|---|
Poids moléculaire |
1287.6 g/mol |
Nom IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-dimethylazanium |
InChI |
InChI=1S/C68H107N11O13/c1-16-44(8)59(52(91-14)39-56(83)77-38-24-28-51(77)62(92-15)45(9)63(85)71-46(10)61(84)48-25-19-17-20-26-48)76(11)67(89)58(42(4)5)75-66(88)60(43(6)7)79(12,13)40-47-30-32-49(33-31-47)72-64(86)50(27-23-36-70-68(69)90)73-65(87)57(41(2)3)74-53(80)29-21-18-22-37-78-54(81)34-35-55(78)82/h17,19-20,25-26,30-35,41-46,50-52,57-62,84H,16,18,21-24,27-29,36-40H2,1-15H3,(H7-,69,70,71,72,73,74,75,80,85,86,87,88,90)/p+1/t44-,45+,46+,50-,51-,52+,57-,58-,59-,60-,61+,62+/m0/s1 |
Clé InChI |
ULBSEZSVDXRNQN-UIMDRQLBSA-O |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)[N+](C)(C)CC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)[N+](C)(C)CC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.